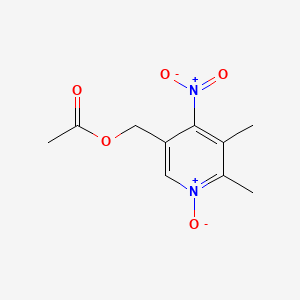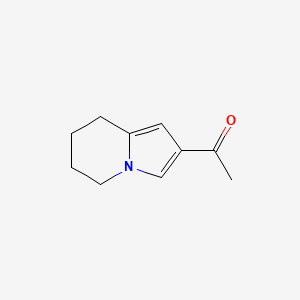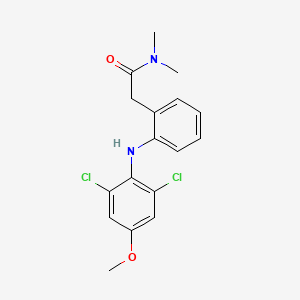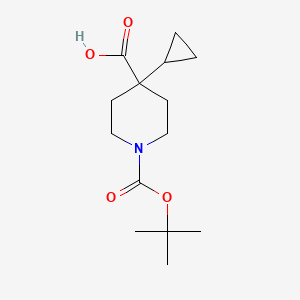
Étofénamate de stéarate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Etofenamate Stearate is a chemical compound derived from etofenamate, a non-steroidal anti-inflammatory drug (NSAID). Etofenamate is primarily used to treat muscle and joint pain due to its anti-inflammatory and analgesic properties. Etofenamate Stearate is an ester derivative of etofenamate, which enhances its solubility and stability, making it suitable for various pharmaceutical formulations.
Applications De Recherche Scientifique
Etofenamate Stearate has several scientific research applications, including:
Chemistry: Used as a model compound to study esterification reactions and the behavior of ester derivatives in various chemical environments.
Biology: Investigated for its potential effects on cellular processes and its interactions with biological membranes.
Medicine: Explored for its anti-inflammatory and analgesic properties, particularly in topical formulations for the treatment of musculoskeletal disorders.
Industry: Utilized in the formulation of pharmaceutical products, including creams, gels, and lotions, due to its enhanced solubility and stability.
Mécanisme D'action
Target of Action
Etofenamate Stearate, a derivative of flufenamic acid, is a non-steroidal anti-inflammatory drug (NSAID) primarily used to treat muscle and joint pain . It targets inflamed tissues, where it exerts its anti-inflammatory and analgesic effects .
Mode of Action
Etofenamate Stearate works by inhibiting the release of histamine, lysosomal enzymes, and prostaglandins . These substances are involved in the inflammatory response, and their inhibition results in reduced inflammation and pain .
Pharmacokinetics
Etofenamate Stearate is readily transported through the skin and concentrated in inflamed tissue . A study has shown that the relative bioavailability of etofenamate stearate, compared to intramuscular application, is low . The maximal plasma concentrations after topical administration of Etofenamate Stearate are well below the IC50 values for COX-1 and COX-2 .
Result of Action
The primary result of Etofenamate Stearate’s action is the reduction of inflammation and pain in patients with musculoskeletal disorders, including blunt injuries and rheumatic diseases . It has been shown to have an overall efficacy superior to other topical NSAIDs, such as 1% indomethacin and 1% diclofenac .
Analyse Biochimique
Biochemical Properties
Etofenamate Stearate, like its parent compound Etofenamate, is believed to interact with various enzymes and proteins involved in the inflammatory response
Cellular Effects
Etofenamate Stearate is expected to have similar cellular effects as Etofenamate. Studies have shown that Etofenamate can improve pain and reduce inflammation in patients with musculoskeletal disorders . It is also suggested that Etofenamate may influence cell function, possibly impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
As an NSAID, it is likely to exert its effects at the molecular level through interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
The effects of varying dosages of Etofenamate Stearate in animal models have not been extensively studied. One study suggests that lower doses of Etofenamate can produce similar effects to higher doses of other NSAIDs in reducing inflammation .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Etofenamate Stearate involves the esterification of etofenamate with stearic acid. The reaction typically occurs in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to a temperature of around 60-80°C for several hours to ensure complete esterification. The product is then purified through recrystallization or column chromatography to obtain pure Etofenamate Stearate.
Industrial Production Methods
In industrial settings, the production of Etofenamate Stearate follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to maintain consistent reaction conditions. The purification steps are also scaled up, employing techniques such as large-scale recrystallization and industrial chromatography to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Etofenamate Stearate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, Etofenamate Stearate can hydrolyze to form etofenamate and stearic acid.
Oxidation: Under oxidative conditions, the aromatic ring of etofenamate can undergo oxidation to form quinone derivatives.
Reduction: Reduction reactions can convert the carbonyl groups in Etofenamate Stearate to alcohols.
Substitution: The aromatic ring of etofenamate can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic reagents such as nitric acid for nitration or halogens for halogenation.
Major Products Formed
Hydrolysis: Etofenamate and stearic acid.
Oxidation: Quinone derivatives of etofenamate.
Reduction: Alcohol derivatives of Etofenamate Stearate.
Substitution: Nitrated or halogenated derivatives of etofenamate.
Comparaison Avec Des Composés Similaires
Similar Compounds
Indomethacin: Another NSAID used for its anti-inflammatory and analgesic properties.
Diclofenac: A widely used NSAID with similar applications in pain and inflammation management.
Ketoprofen: An NSAID known for its effectiveness in treating musculoskeletal pain.
Ketorolac: An NSAID used for short-term management of moderate to severe pain.
Uniqueness of Etofenamate Stearate
Etofenamate Stearate is unique due to its enhanced solubility and stability compared to its parent compound, etofenamate. This makes it particularly suitable for topical formulations, providing localized relief with minimal systemic exposure. Additionally, its ester derivative form allows for better skin penetration and concentration in inflamed tissues, enhancing its therapeutic efficacy .
Propriétés
IUPAC Name |
2-(2-octadecanoyloxyethoxy)ethyl 2-[3-(trifluoromethyl)anilino]benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H52F3NO5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-24-34(41)44-27-25-43-26-28-45-35(42)32-22-17-18-23-33(32)40-31-21-19-20-30(29-31)36(37,38)39/h17-23,29,40H,2-16,24-28H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBIJEJHQSZSUJM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCCOCCOC(=O)C1=CC=CC=C1NC2=CC=CC(=C2)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H52F3NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
635.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 2-[bis(1,1,2,2,2-pentadeuterioethyl)amino]-2-phenylacetate](/img/structure/B585232.png)

![2,5-Dihydro-2,2,5,5-tetramethyl-3-[[(methylsulfonyl)thio]methyl]-4-(3-pyridinyl)-1H-pyrrol-1-yloxy](/img/structure/B585234.png)

![15-ethylidene-13-(hydroxymethyl)-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4(9),5,7-tetraene-1,7-diol](/img/structure/B585239.png)



